Tabex (TN)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

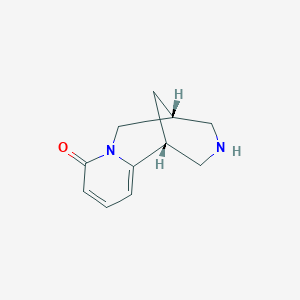

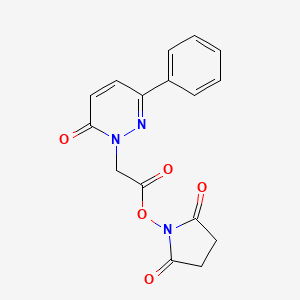

Tabex (TN) is a medicinal product primarily used for smoking cessation. The active ingredient in Tabex is cytisine, an alkaloid found in the seeds of the plant Cytisus laburnum, also known as the Golden Rain Tree. Cytisine has been used for over 40 years in Eastern Europe as an aid to help individuals quit smoking. It acts as a partial agonist of nicotinic acetylcholine receptors, which are involved in the addictive properties of nicotine .

準備方法

Synthetic Routes and Reaction Conditions: Cytisine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating cytisine from the seeds of Cytisus laburnum. The seeds are first ground and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, cytisine is produced in the form of solid dosage tablets. The tablets are prepared by mixing cytisine with excipients such as lactose, microcrystalline cellulose, talc, and magnesium stearate. The mixture is then compressed into tablets using direct compression or wet granulation methods. The tablets are coated to improve stability and solubility .

化学反応の分析

Types of Reactions: Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cytisine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of cytisine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytisine can lead to the formation of N-oxide derivatives, while reduction can yield dihydrocytisine .

科学的研究の応用

Cytisine has a wide range of scientific research applications:

Chemistry: Cytisine is used as a model compound in studies of alkaloid chemistry and receptor binding.

Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.

Medicine: Cytisine is primarily used in smoking cessation therapy. .

Industry: Cytisine is used in the pharmaceutical industry for the production of smoking cessation products

作用機序

Cytisine acts as a partial agonist of the α4β2 nicotinic acetylcholine receptors. These receptors are central to the effect of nicotine on the reward pathway and facilitate addiction. By binding to these receptors, cytisine reduces the craving for nicotine and alleviates withdrawal symptoms. It has a lower efficacy compared to nicotine, which helps in gradually reducing nicotine dependence .

類似化合物との比較

Varenicline: Like cytisine, varenicline is a partial agonist of nicotinic acetylcholine receptors. .

Nicotine Replacement Therapy: Products like nicotine patches and gums provide a controlled dose of nicotine to help reduce withdrawal symptoms and cravings

Uniqueness of Cytisine: Cytisine is unique due to its natural origin and long history of use in Eastern Europe. It is also more cost-effective compared to varenicline and other nicotine replacement therapies. Additionally, cytisine has a wider therapeutic range and a safer profile of action .

特性

IUPAC Name |

(1R,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)

![[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056042.png)

![1-({[4-Methyl-2-(1h-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8056058.png)

![(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B8056065.png)

![n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]butan-1-amine dihydrochloride](/img/structure/B8056091.png)

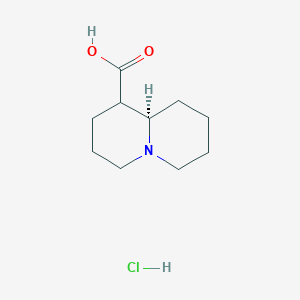

![(1R,9R)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8056102.png)

![(1R,9R)-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8056105.png)

![(3S)-3-[[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]methyl]-5-methylhexanoic acid](/img/structure/B8056112.png)

![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-phenylbutanoic acid](/img/structure/B8056115.png)